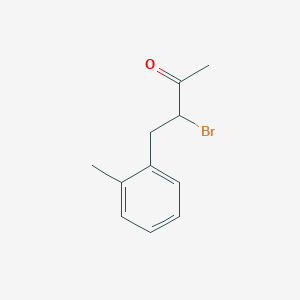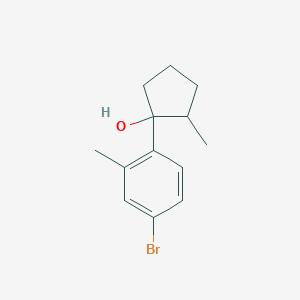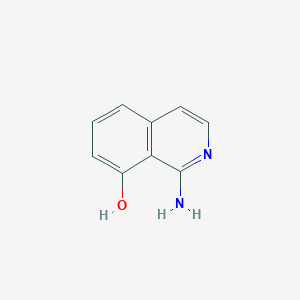![molecular formula C9H15NO B13194198 1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one is a chemical compound with the molecular formula C9H15NO It is characterized by a cyclobutyl ring attached to a butenone structure, with an aminomethyl group at the 1-position of the cyclobutyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one typically involves the reaction of cyclobutylmethylamine with but-3-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and quantity of the compound. The industrial process also focuses on cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in binding to target molecules, while the cyclobutyl and butenone structures contribute to the compound’s overall activity. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one
- 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol
- 3-[1-(Aminomethyl)cyclobutyl]butan-1-ol
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclobutyl ring, aminomethyl group, and butenone structure sets it apart from other similar compounds, making it a valuable subject of study in various research fields .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclobutyl]but-3-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-4-8(11)9(7-10)5-3-6-9/h2H,1,3-7,10H2 |
Clave InChI |
NSMOQIHCBCBHKE-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=O)C1(CCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B13194123.png)

![2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13194132.png)
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13194151.png)

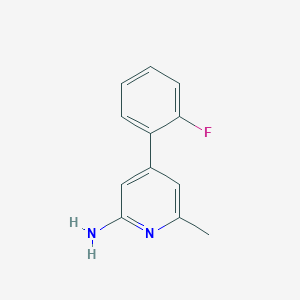
![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
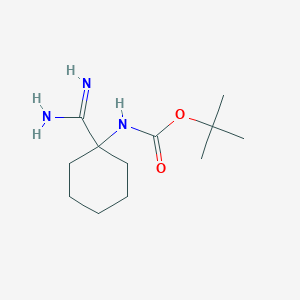
![tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13194171.png)
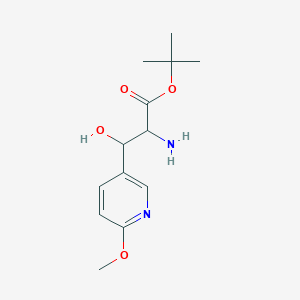
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
